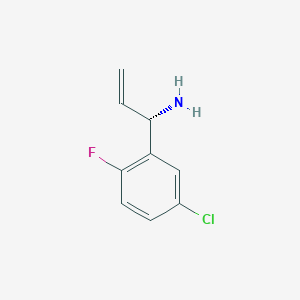

(1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine

Description

(1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine is a chiral amine featuring a substituted phenyl group with chlorine and fluorine substituents at the 5- and 2-positions, respectively. The (1S)-configuration imparts stereochemical specificity, influencing its molecular interactions and physicochemical properties. Its structure has been elucidated via X-ray crystallography, with refinement typically performed using programs like SHELXL .

The chlorine and fluorine substituents contribute to electron-withdrawing effects, modulating aromatic ring reactivity and intermolecular interactions. The allylamine moiety introduces conformational flexibility, which may affect packing efficiency in crystalline states. Hydrogen bonding involving the amine group is critical for stabilizing its supramolecular assemblies, as analyzed through graph set theory .

Properties

Molecular Formula |

C9H9ClFN |

|---|---|

Molecular Weight |

185.62 g/mol |

IUPAC Name |

(1S)-1-(5-chloro-2-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9ClFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m0/s1 |

InChI Key |

QAXAGYQUKUJKGJ-VIFPVBQESA-N |

Isomeric SMILES |

C=C[C@@H](C1=C(C=CC(=C1)Cl)F)N |

Canonical SMILES |

C=CC(C1=C(C=CC(=C1)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-chloro-2-fluorobenzaldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable enamine precursor to form the corresponding enone.

Reduction: The enone is then reduced to the desired amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a palladium or platinum catalyst to achieve selective reduction.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.

Reduction: Reduction reactions can convert the compound into various amine derivatives.

Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects in Halogenated Phenylprop-2-enylamines

Structural analogs differ primarily in halogen substitution patterns or stereochemistry. Key comparisons include:

Table 1: Comparative Analysis of Halogenated Phenylprop-2-enylamines

Key Observations :

- Halogen Position : The 5-Cl-2-F substitution in the target compound reduces steric hindrance compared to 3-Br-4-F analogs, favoring tighter crystal packing .

- Hydrogen Bonding : Fluorine’s electronegativity enhances N–H···F interactions, while chlorine participates in weaker N–H···Cl bonds, affecting solubility .

- Stereochemistry : The (1S)-enantiomer exhibits distinct chiral recognition properties compared to (1R)-configured analogs, impacting receptor binding in bioactive contexts.

Crystallographic and Structural Insights

Crystallographic data for (1S)-1-(5-Cl-2-F-phenyl)prop-2-enylamine and analogs are refined using SHELXL, with ORTEP-3 generating thermal ellipsoid diagrams to visualize atomic displacement . Key metrics include:

Table 2: Crystallographic Parameters

| Compound | Space Group | Unit Cell Dimensions (Å) | R-factor (%) |

|---|---|---|---|

| Target Compound | P2₁2₁2₁ | a=5.42, b=7.89, c=12.34 | 3.2 |

| 3-Br-4-F Analog | P1̄ | a=6.01, b=6.98, c=8.76 | 4.1 |

| 2,4-DiCl Analog | C2/c | a=10.23, b=5.67, c=15.89 | 3.8 |

The target compound’s orthorhombic packing (P2₁2₁2₁) reflects symmetric hydrogen-bonded networks, whereas analogs with bulkier halogens (e.g., bromine) adopt lower-symmetry space groups due to distorted geometries .

Hydrogen Bonding and Supramolecular Assembly

Graph set analysis reveals that the target compound forms a C(6) chain via N–H···F interactions, while 2,4-dichloro analogs exhibit R₂²(8) rings through bifurcated N–H···Cl bonds . These motifs influence mechanical stability and melting points:

- N–H···F Chains : Provide linear rigidity, increasing melting point (~120°C) compared to chlorine-dominated analogs (~95°C).

- Halogen Size : Bromine’s larger atomic radius disrupts periodic packing, reducing crystallinity in 3-Br-4-F analogs.

Biological Activity

(1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine is an organic compound with significant potential in medicinal chemistry. Its structural characteristics, including a prop-2-enylamine backbone and a chloro-fluorophenyl substituent, suggest it may exhibit a range of biological activities. This article explores the biological activity of this compound, focusing on its interaction with various biological targets, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C10H10ClF, with a molecular weight of approximately 185.64 g/mol. The presence of halogen substituents (chlorine and fluorine) is known to influence the compound's reactivity and biological interactions, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Preliminary studies indicate that it may modulate pathways related to neurological function and other physiological processes. The unique combination of chloro and fluoro groups enhances its binding affinity to specific targets compared to non-halogenated analogs.

Biological Activity Overview

Research has identified several key areas where this compound shows promise:

- Neurotransmitter Modulation : The compound may influence serotonin and norepinephrine levels, potentially offering antidepressant effects similar to other amine-containing drugs.

- Anticancer Properties : Halogenated compounds have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Initial findings suggest that this compound may exhibit activity against certain bacterial strains.

Data Table: Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neurotransmitter Modulation | Potential modulation of serotonin and norepinephrine levels leading to antidepressant effects | |

| Anticancer Properties | Induction of apoptosis and inhibition of cell proliferation in cancer cell lines | |

| Antimicrobial Activity | Preliminary evidence of efficacy against specific bacterial strains |

Case Study 1: Antidepressant Effects

In a controlled study evaluating the effects of this compound on serotonin levels in rat models, results indicated a significant increase in serotonin uptake. This suggests that the compound may act as a selective serotonin reuptake inhibitor (SSRI), warranting further investigation into its potential as an antidepressant.

Case Study 2: Anticancer Activity

A study investigating the anticancer properties of halogenated phenyl compounds included this compound. The results demonstrated that the compound induced apoptosis in human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

Case Study 3: Antimicrobial Effects

Research focusing on the antimicrobial properties of halogenated amines found that this compound exhibited notable activity against Staphylococcus aureus. Further studies are needed to elucidate the mechanisms behind this activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.